This compound can be sourced from various chemical suppliers and research laboratories specializing in organic synthesis. Its classification falls under organic compounds, specifically within the subcategory of substituted ureas, which are known for their diverse biological activities.
The synthesis of 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride typically involves several key steps:
The molecular structure of 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride can be analyzed based on its components:
Crystallographic studies can reveal details about bond lengths and angles, confirming the integrity of the synthesized compound's structure.
1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride can participate in various chemical reactions:
The mechanism of action for 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride involves its interaction with specific biological targets such as enzymes or receptors:
Studies have shown that similar urea derivatives exhibit inhibitory effects on various biological targets, suggesting potential therapeutic applications in oncology or neurology.
1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride exhibits several notable physical and chemical properties:
Physical properties such as solubility and melting point are critical for determining the compound's suitability for various applications.
This compound has several scientific applications:
The core synthesis of 1-(piperidin-4-yl)-3-o-tolylurea hydrochloride (CAS 1233955-03-7) employs a one-step nucleophilic addition between piperidin-4-amine and o-tolyl isocyanate. This reaction occurs under ambient conditions in anhydrous dichloromethane (DCM), with N,N-diisopropylethylamine (DIPEA) as a base, achieving yields >75% for the free base [3] [8]. Subsequent hydrochloride salt formation uses hydrogen chloride (HCl) in ethyl acetate or diethyl ether, enhancing crystallinity and stability for pharmaceutical applications [5]. Alternative routes involve in situ isocyanate generation from o-toluidine and triphosgene, though this method requires stringent temperature control (<0°C) to suppress byproducts [8]. The synthesis is characterized by its atom economy and scalability, with purity ≥95% confirmed via HPLC [5] [6].
Table 1: Synthetic Routes for Key Derivatives
Compound | Reagents | Solvent/Conditions | Yield (%) |
---|---|---|---|
Free base | o-Tolyl isocyanate, DIPEA | Anhydrous DCM, 25°C, 12h | 78–82 |
Hydrochloride salt | HCl (g), ethyl acetate | 0°C, 2h | 95 |
In situ isocyanate variant | Triphosgene, o-toluidine | DCM, −10°C to 0°C, 4h | 68 |
The ortho-methylphenyl moiety is critical for CXCR3 receptor binding affinity. SAR analyses reveal that:
Table 2: Impact of Aryl Substituents on Biological Activity
Substituent Position | Group | IC₅₀ (μM) MCF-7 | CXCR3 Binding Affinity (Ki, nM) |
---|---|---|---|
Ortho-methyl | –CH₃ | 8.22 | 12.5 |
Meta-methyl | –CH₃ | 46.77 | 98.3 |
Para-methyl | –CH₃ | 42.87 | 112.6 |
Para-nitro | –NO₂ | 0.041* | 0.9 |
*Data from enzymatic assays targeting PfIspD [9], illustrating electronic effects.
The urea (–NH–C(=O)–NH–) linker is indispensable for dual hydrogen-bond donation:
Key modifications to balance lipophilicity and solubility:
Table 3: Physicochemical Parameters of Optimized Derivatives
Parameter | 1-(Piperidin-4-yl)-3-o-tolylurea·HCl | Para-Chloro Analog | Meta-Nitro Analog |
---|---|---|---|
Molecular weight | 269.77 g/mol | 304.18 g/mol | 294.72 g/mol |
logP | 2.5 | 3.1 | 1.8 |
Water solubility | 1.1 mg/mL | 0.3 mg/mL | 2.5 mg/mL |
H-bond acceptors | 3 | 3 | 5 |
TPSA | 49.3 Ų | 49.3 Ų | 89.6 Ų |
Data derived from PubChem computational descriptors and empirical measurements [1] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: